Tcmcb07
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tcmcb07 is a cyclic nonapeptide peptide that acts as a melanocortin receptor 4 antagonist. It has shown significant potential in treating cachexia, a debilitating condition characterized by severe weight loss, muscle atrophy, and fatigue, often associated with chronic illnesses such as cancer and chronic kidney disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tcmcb07 involves the formation of a cyclic nonapeptide structure. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the nonapeptide structure. The reaction conditions often involve the use of coupling reagents like HBTU or HATU and protecting groups to ensure the correct sequence and structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization. The scalability of SPPS makes it suitable for industrial production .
化学反応の分析
Types of Reactions
Tcmcb07 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU
Protecting Groups: Fmoc, Boc
Cyclization Agents: EDC, DIC
Major Products Formed
The major product formed is the cyclic
特性
分子式 |
C63H87N15O11 |
---|---|
分子量 |
1230.5 g/mol |
IUPAC名 |
(3S,11S,14S,17S,20R,23S)-3-[[(2S)-2-acetamidohexanoyl]amino]-N-[1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-20-(naphthalen-2-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide |
InChI |
InChI=1S/C63H87N15O11/c1-5-6-19-44(70-37(4)79)55(82)75-49-34-52(80)67-27-12-11-21-45(57(84)76-53(36(2)3)62(89)77-29-14-23-50(77)54(64)81)71-59(86)48(33-41-35-69-43-20-10-9-18-42(41)43)73-56(83)46(22-13-28-68-63(65)66)72-58(85)47(74-60(87)51-24-15-30-78(51)61(49)88)32-38-25-26-39-16-7-8-17-40(39)31-38/h7-10,16-18,20,25-26,31,35-36,44-51,53,69H,5-6,11-15,19,21-24,27-30,32-34H2,1-4H3,(H2,64,81)(H,67,80)(H,70,79)(H,71,86)(H,72,85)(H,73,83)(H,74,87)(H,75,82)(H,76,84)(H4,65,66,68)/t44-,45-,46-,47+,48-,49-,50+,51-,53?/m0/s1 |
InChIキー |
MBDALAXLRYJVAO-YIHQDKBISA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCC[C@@H]7C(=O)N)NC(=O)C |
正規SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。